molecular formula C13H24N2O2 B12298949 rac-tert-butyl (R)-((1-allylpyrrolidin-2-yl)methyl)carbamate

rac-tert-butyl (R)-((1-allylpyrrolidin-2-yl)methyl)carbamate

Katalognummer: B12298949
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: FCQQHVXNADXAAT-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-tert-butyl ®-((1-allylpyrrolidin-2-yl)methyl)carbamate: is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and an allylpyrrolidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl ®-((1-allylpyrrolidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate allylpyrrolidine derivative. The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: While specific industrial production methods for rac-tert-butyl ®-((1-allylpyrrolidin-2-yl)methyl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: rac-tert-butyl ®-((1-allylpyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) can be used for hydrogenation.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated carbamate derivatives.

Wissenschaftliche Forschungsanwendungen

rac-tert-butyl ®-((1-allylpyrrolidin-2-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of rac-tert-butyl ®-((1-allylpyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The allylpyrrolidine moiety may interact with receptors or other proteins, modulating their function. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: rac-tert-butyl ®-((1-allylpyrrolidin-2-yl)methyl)carbamate is unique due to its combination of a carbamate group and an allylpyrrolidine moiety. This structure provides distinct reactivity and potential biological activity compared to other carbamate derivatives.

Eigenschaften

Molekularformel

C13H24N2O2

Molekulargewicht

240.34 g/mol

IUPAC-Name

tert-butyl N-[[(2R)-1-prop-2-enylpyrrolidin-2-yl]methyl]carbamate

InChI

InChI=1S/C13H24N2O2/c1-5-8-15-9-6-7-11(15)10-14-12(16)17-13(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,14,16)/t11-/m1/s1

InChI-Schlüssel

FCQQHVXNADXAAT-LLVKDONJSA-N

Isomerische SMILES

CC(C)(C)OC(=O)NC[C@H]1CCCN1CC=C

Kanonische SMILES

CC(C)(C)OC(=O)NCC1CCCN1CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.